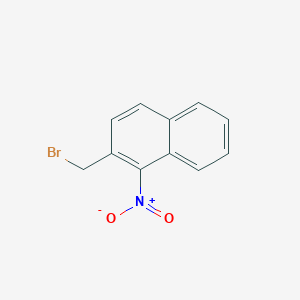
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of an aldehyde with an acid and a thiourea or urea under specific reaction conditions. The reaction typically requires a solvent such as chloroform or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain microbial strains by interfering with their metabolic processes . In cancer research, it exerts its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde can be compared with other similar compounds such as 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and 7-(Dimethylamino)benzo[ c ][1,2,5]thiadiazole-4-carbaldehyde . While these compounds share a similar thiadiazole scaffold, this compound is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H8N2OS |
|---|---|
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
4-cyclobutylthiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-7(8-9-11-6)5-2-1-3-5/h4-5H,1-3H2 |
Clé InChI |
NJQPXJLLDWGXOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=C(SN=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)




![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)


![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)



![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)
